6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit enzymes such as topoisomerase ii .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the enzyme topoisomerase ii, preventing dna replication and transcription .
Biochemical Pathways
If it acts similarly to related compounds, it may interfere with dna replication and transcription processes by inhibiting topoisomerase ii .
Result of Action
If it acts similarly to related compounds, it may prevent dna replication and transcription, leading to cell death .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s interaction with these enzymes can lead to the stabilization of the enzyme-DNA complex, preventing the proper functioning of the enzyme and thereby inhibiting cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce cell cycle arrest and apoptosis by disrupting the normal function of topoisomerases . This disruption leads to DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerases, which are enzymes that regulate the overwinding or underwinding of DNA . By binding to the active site of these enzymes, the compound prevents the proper functioning of the enzyme, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways. Additionally, the compound can interact with other biomolecules, such as proteins involved in cell signaling, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of cellular functions, such as DNA replication and transcription, resulting in long-term effects on cellular viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit the growth of cancer cells without causing significant toxicity to normal cells . At higher doses, the compound can induce toxic effects, such as liver and kidney damage, due to its interaction with enzymes involved in detoxification pathways . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The precise localization of the compound can influence its effectiveness in inhibiting cellular processes and inducing cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses substituted o-aminoacetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include using nano ZnO as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with an isopropoxy group instead of an isopropyl group.
6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid: This compound features a methyl group instead of an isopropyl group.
Uniqueness
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and potentially its ability to interact with biological membranes .
Properties
IUPAC Name |
6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYMSBCBMFBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391241 | |
Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897560-12-2 | |
Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897560-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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